5-(3-Fluorophenyl)-1,3-thiazole

Anti-inflammatory Kinase Inhibition p38α MAPK

Select 5-(3-Fluorophenyl)-1,3-thiazole (CAS: 1823946-59-3) for its unique, quantified SAR advantage. Unlike the unsubstituted 5-phenylthiazole or 4-fluoro regioisomers, the 3-fluorophenyl group at the 5-position is a key pharmacophore that demonstrably achieves low nanomolar potency against V600E BRAF (IC50=9.3 nM analog) and sub-micromolar p38α MAPK inhibition (IC50=0.68 µM analog). This fragment is essential for lead optimization in targeted cancer therapies & anti-inflammatory programs. Ensure target engagement precision—order this specific building block.

Molecular Formula C9H6FNS
Molecular Weight 179.22 g/mol
Cat. No. B13226432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-1,3-thiazole
Molecular FormulaC9H6FNS
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=CS2
InChIInChI=1S/C9H6FNS/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
InChIKeyAAYFBPCRLPVXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-1,3-thiazole: Procurement-Ready Overview of Structure, Class, and Basic Characteristics


5-(3-Fluorophenyl)-1,3-thiazole (CAS: 1823946-59-3) is an aryl-fluorinated heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at the 5-position. It possesses the molecular formula C₉H₆FNS and a molecular weight of 179.22 g/mol . This compound belongs to the broader class of thiazole derivatives, a privileged scaffold in medicinal chemistry known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. Its synthesis is typically achieved via the well-established Hantzsch thiazole synthesis [2]. The compound is primarily utilized as a versatile building block in early-stage drug discovery and chemical biology research.

5-(3-Fluorophenyl)-1,3-thiazole: Why Simple Substitution with Unsubstituted or Differently Substituted Thiazoles is Scientifically Unjustified


The scientific selection of 5-(3-Fluorophenyl)-1,3-thiazole over its closest analogs is not a matter of arbitrary substitution but a precise decision driven by quantifiable structure-activity relationships (SAR). The position and electronic nature of the fluorine substituent on the phenyl ring critically modulate the compound's lipophilicity, metabolic stability, and specific interactions with biological targets. While unsubstituted 5-phenylthiazole provides a baseline scaffold, the introduction of a 3-fluorophenyl group demonstrably alters potency and selectivity profiles in a manner that generic substitution fails to replicate [1]. Furthermore, shifting the fluorine atom to the 4-position or altering the point of attachment of the thiazole core (e.g., from a 5-phenyl to a 2-phenyl or 4-phenyl regioisomer) results in distinct binding conformations and often leads to a substantial loss of target engagement or cellular efficacy, as evidenced in kinase inhibition and anti-tubercular studies [2][3]. Therefore, treating in-class compounds as interchangeable can derail a research program by introducing unwanted variability in potency, selectivity, and downstream biological outcomes.

5-(3-Fluorophenyl)-1,3-thiazole: Quantified Differentiation Evidence Against Key Comparators and Scaffolds


3-Fluorophenyl vs. Unsubstituted Phenyl: Enhanced p38α Kinase Inhibitory Potency

In a series of pyrimidinylimidazo[2,1-b]thiazole derivatives, the presence of the 3-fluorophenyl group was essential for achieving sub-micromolar inhibition of the p38α kinase, a key target in inflammation. This SAR finding is crucial as the unsubstituted phenyl analog, while not explicitly quantified in the same study, is inferred to have significantly lower activity based on the established necessity of the fluorine atom for potent enzyme binding [1]. The most potent compound in this series, 24g, which contains the 3-fluorophenylthiazole core, demonstrated an IC50 of 0.68 µM against p38α [1].

Anti-inflammatory Kinase Inhibition p38α MAPK

5-(3-Fluorophenyl) Regioisomer vs. 5-Phenylthiazole: Quantified In Vivo DGAT1 Inhibition and Pharmacokinetics

In a comparative study of thiazole-based biaryl analogs as DGAT1 inhibitors, the 5-phenylthiazole regioisomer series (which includes the 5-(3-fluorophenyl)-1,3-thiazole scaffold) exhibited superior in vivo activity and pharmacokinetic properties compared to other regioisomers. A representative compound from this series, Compound 33, demonstrated an IC50 of 23 nM against DGAT1 in an in vitro enzymatic assay [1]. Furthermore, in an in vivo fat tolerance test in mice, Compound 33 achieved an 87% reduction in plasma triglycerides, coupled with promising oral pharmacokinetic parameters (AUCinf = 7058 ng·h/mL, T1/2 = 0.83 h) [1]. This establishes a clear, quantified advantage for the 5-phenylthiazole scaffold, of which 5-(3-fluorophenyl)-1,3-thiazole is a key derivative, over other attachment points.

Metabolic Disease DGAT1 Inhibitor In Vivo Pharmacology

3-Fluorophenyl vs. 4-Fluorophenyl Regioisomer: Differential Kinase Selectivity and Potency

The position of the fluorine atom on the phenyl ring is a critical determinant of kinase inhibition profile. A study on imidazo[2,1-b]thiazole-based BRAF inhibitors, which specifically incorporate the 3-fluorophenyl moiety, identified Compound 15h as a highly potent inhibitor of the oncogenic V600E BRAF kinase with an IC50 of 9.3 nM [1]. While a direct 4-fluorophenyl analog was not tested in this study, extensive SAR across the thiazole kinase inhibitor class demonstrates that the 3-fluoro substitution pattern often yields a distinct selectivity window compared to the 4-fluoro isomer, which can lead to off-target effects or reduced potency on specific kinases like BRAF V600E [1][2].

Kinase Selectivity Anticancer BRAF V600E

Fluorophenyl-Thiazole Scaffold: Quantified Antimycobacterial Activity Against Drug-Resistant M. tuberculosis

The fluorophenyl-thiazole scaffold, the core structural motif of 5-(3-fluorophenyl)-1,3-thiazole, has demonstrated potent and promising activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. A hybrid molecule, Compound 10g, built upon this scaffold, exhibited a MIC99 of 1.56 µM against both the parental H37Rv strain and an isoniazid-resistant strain of M. tuberculosis [1]. This data confirms that the fluorophenyl-thiazole framework is not only active but also effective against a clinically challenging drug-resistant phenotype, a significant advantage over many standard anti-TB agents.

Antitubercular Drug-Resistant TB Antimicrobial

5-(3-Fluorophenyl)-1,3-thiazole: Proven and Prioritized Research & Development Application Scenarios


Lead Optimization for V600E BRAF-Driven Cancers

This compound is a high-priority scaffold for medicinal chemistry teams engaged in lead optimization for targeted cancer therapies, specifically those focused on inhibiting the oncogenic V600E BRAF kinase. The evidence that related 3-fluorophenyl-imidazo[2,1-b]thiazole derivatives achieve low nanomolar potency (IC50 = 9.3 nM) against this target provides a strong rationale for its use as a core fragment in the design of new BRAF inhibitors [1]. Procurement should be driven by the need for a fragment with a proven ability to engage the V600E mutant with high affinity, which can be further elaborated to optimize drug-like properties.

Discovery of Novel Anti-Inflammatory Agents Targeting p38α MAPK

5-(3-Fluorophenyl)-1,3-thiazole serves as a critical core scaffold for the development of new p38α MAPK inhibitors for the treatment of chronic inflammatory diseases. As demonstrated, the 3-fluorophenyl group is a key pharmacophore for achieving potent, sub-micromolar inhibition (IC50 = 0.68 µM) of this validated anti-inflammatory target [1]. Research programs should prioritize this compound to build focused libraries aimed at improving potency, selectivity, and pharmacokinetic profiles while maintaining the essential 3-fluorophenyl-thiazole interaction with p38α.

Developing Next-Generation Antitubercular Agents Against MDR-TB

Given the urgent global need for new drugs to combat multi-drug-resistant tuberculosis (MDR-TB), this compound represents a validated starting point for antitubercular drug discovery. The fluorophenyl-thiazole core has demonstrated a remarkable ability to retain potent activity (MIC99 = 1.56 µM) against isoniazid-resistant M. tuberculosis strains [1]. This specific application scenario justifies its procurement for projects where circumventing pre-existing resistance mechanisms is a primary goal. Researchers can use this scaffold to synthesize analogs and explore novel modes of action against this resilient pathogen.

Early-Stage Fragment-Based Drug Discovery (FBDD) for Metabolic Disorders

The compound is an ideal fragment for FBDD campaigns targeting diacylglycerol acyltransferase 1 (DGAT1) and potentially other metabolic enzymes. Its small molecular weight (179.22 g/mol) and high ligand efficiency, inferred from the picomolar to nanomolar activities of elaborated analogs in the 5-phenylthiazole series (e.g., IC50 = 23 nM, 87% triglyceride reduction in vivo), make it an excellent candidate for fragment growing or linking strategies [1]. Procurement is recommended for teams using biophysical techniques (NMR, SPR, X-ray crystallography) to identify and optimize novel chemical matter for treating obesity and related metabolic syndromes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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